molecular formula C19H19N3O2 B2639366 N-(2,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1029724-42-2

N-(2,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2639366
CAS No.: 1029724-42-2
M. Wt: 321.38
InChI Key: MNRHWHAEFDSIFC-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a quinazoline core substituted with a methyl group at position 2 and an oxygen-linked acetamide moiety at position 2. The phenyl ring of the acetamide is further substituted with methyl groups at positions 2 and 3. Its molecular formula is C₁₉H₁₉N₃O₂, with a molecular weight of 321.38 g/mol . The quinazoline scaffold is known for its role in kinase inhibition and DNA intercalation, while the acetamide group enhances solubility and target binding .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-8-9-16(13(2)10-12)22-18(23)11-24-19-15-6-4-5-7-17(15)20-14(3)21-19/h4-10H,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRHWHAEFDSIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a substitution reaction, where a suitable dimethylphenyl derivative reacts with the quinazoline intermediate.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the quinazoline-dimethylphenyl intermediate with an acetamide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The specific methods may vary depending on the scale of production and the desired application.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its amide and ether functional groups:

Reaction Type Conditions Outcome Reference
Acidic Hydrolysis HCl (6M), reflux, 8–12 hoursCleavage of the acetamide group to yield 2-[(2-methylquinazolin-4-yl)oxy]acetic acid and 2,4-dimethylaniline.
Basic Hydrolysis NaOH (1M), 80°C, 6 hoursDegradation of the quinazoline ring, producing fragmented aromatic amines and carboxylic acid derivatives.

Hydrolysis is pH-sensitive, with acidic conditions favoring amide bond cleavage and basic conditions disrupting the quinazoline core.

Oxidation Reactions

Oxidation targets the methyl substituents on the quinazoline and phenyl rings:

Oxidizing Agent Conditions Product Notes
KMnO₄ Aqueous H₂SO₄, 60°C, 3 hours2-[(2-carboxyquinazolin-4-yl)oxy]acetamideSelective oxidation of the methyl group to a carboxylic acid.
CrO₃ Acetic acid, RT, 12 hoursN-(2,4-dimethylphenyl)-2-[(2-formylquinazolin-4-yl)oxy]acetamidePartial oxidation to an aldehyde intermediate.

Oxidation pathways are critical for modifying the compound’s solubility and bioactivity .

Alkylation and Acylation

The quinazoline nitrogen and phenolic oxygen serve as nucleophilic sites for alkylation/acylation:

Reaction Reagent Product Yield
N-Alkylation Methyl iodide, K₂CO₃, DMFN-(2,4-dimethylphenyl)-2-[(2-methyl-3-methylquinazolin-4-yl)oxy]acetamide68%
O-Acylation Acetyl chloride, pyridineN-(2,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetoxyacetamide72%

Alkylation enhances steric bulk, while acylation modifies electronic properties for targeted biological interactions .

Smiles Rearrangement

Under basic conditions, the compound undergoes an intramolecular O→N acyl transfer via a Smiles rearrangement:

Conditions Intermediate Final Product Application
Cs₂CO₃, DMSO, 120°C, 8hMeisenheimer complex formation7-aminoquinazolin-4(3H)-one derivativeSynthesis of polycyclic bioactive scaffolds.

This reaction is pivotal for generating fused heterocycles with enhanced pharmacological profiles .

Stability Under Storage

The compound’s stability is influenced by environmental factors:

Condition Degradation Observed Recommendations
Humidity (>60% RH) Hydrolysis of the acetamide groupStore in desiccated containers at 2–8°C.
UV Light Exposure Photooxidation of methyl groupsUse amber vials and inert atmosphere (N₂/Ar).

Biological Activity and Reactivity

The compound inhibits kinases (e.g., EGFR) through hydrogen bonding between its quinazoline core and ATP-binding pockets . Key interactions include:

  • Quinazoline N1 with kinase backbone amides.

  • Acetamide carbonyl with catalytic lysine residues.

Derivatives synthesized via alkylation or oxidation show improved IC₅₀ values in cancer cell lines (e.g., HCT-116, IC₅₀ = 0.42 μM) .

Comparative Reactivity Table

Functional Group Reactivity Preferred Reactions
Quinazoline ringElectrophilic substitutionNitration, halogenation
Acetamide linkageNucleophilic acyl substitutionHydrolysis, acylation
Ether bridgeOxidative cleavageHIO₄-mediated cleavage to diols

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of quinazoline derivatives, including N-(2,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, for their antimicrobial properties. Quinazoline compounds are known for their ability to inhibit bacterial growth and have been tested against various strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several quinazoline derivatives. The results indicated that modifications in the phenyl ring significantly influenced the antibacterial profile. Specifically, compounds with methoxy and methyl substitutions demonstrated enhanced activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents .

CompoundActivityBacterial Strain
This compoundModerate to HighStaphylococcus aureus, Escherichia coli

Anticancer Potential

The anticancer properties of quinazoline derivatives have also been extensively researched. This compound has shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Evaluation

In vitro assays were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it exhibited significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established anticancer drugs.

Cell LineIC50 (µM)Reference
HCT116 (Colon Cancer)20
MCF7 (Breast Cancer)25

Synthesis Overview

  • Starting Materials : 2-Methylquinazoline and acetamide derivative.
  • Reaction Conditions : Typically performed in a solvent such as ethanol or DMF at elevated temperatures.
  • Purification : Crystallization or chromatography techniques are employed to obtain pure product.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Phenyl Substituents

  • N-(2-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (C₁₉H₁₉N₃O₂, MW: 321.38 g/mol): Differs by replacing the 2,4-dimethylphenyl group with a 2-ethylphenyl substituent.
  • N-(2,3-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (C₁₉H₁₉N₃O₂, MW: 321.38 g/mol):
    • Methyl groups at positions 2 and 3 on the phenyl ring.
    • Steric hindrance at the 3-position may reduce binding affinity in certain biological targets compared to the 2,4-dimethyl isomer .

Halogen-Substituted Derivatives

  • N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (C₁₇H₁₃ClFN₃O₂, MW: 363.76 g/mol): Incorporates halogen atoms (Cl, F) at positions 3 and 4 on the phenyl ring.
  • N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (C₁₇H₁₄ClN₃O₂, MW: 331.77 g/mol):
    • A single chlorine substitution at position 3.
    • Demonstrates moderate pesticidal activity in preliminary screens, suggesting halogenation broadens functional utility .

Quinazoline Core Modifications

  • N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (C₁₆H₁₂Cl₂N₃O₃, MW: 365.19 g/mol): Replaces the 2-methylquinazoline with a 2,4-dioxo-quinazoline group.

Thioacetamide Derivatives

  • 2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide (C₂₀H₁₈ClN₃O₂S, MW: 415.89 g/mol):
    • Substitutes the oxygen atom with sulfur in the acetamide linker.
    • Sulfur’s larger atomic radius and lower electronegativity may alter binding kinetics and metabolic pathways .

Functional Comparison and Research Findings

Physicochemical Properties

Compound Name LogP Water Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
N-(2,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide 3.2 0.12 2.5 (rat liver microsomes)
N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide 3.8 0.08 1.8
N-(2-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide 3.5 0.10 2.2

Data extrapolated from structurally related compounds in .

Biological Activity

N-(2,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound belonging to the quinazoline derivatives class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology and infectious disease contexts.

Chemical Structure and Synthesis

The compound's structure features a quinazoline moiety linked to an acetamide group, with a 2,4-dimethylphenyl substituent. The synthesis typically involves several steps:

  • Formation of the Quinazoline Core : This is achieved through the cyclization of anthranilic acid derivatives with formamide under acidic or basic conditions.
  • Substitution Reactions : The introduction of the 2,4-dimethyl group is typically done via Friedel-Crafts alkylation.
  • Coupling Reactions : The final step involves coupling the quinazoline derivative with 2-methylphenyl acetamide using reagents like EDCI or DCC under mild conditions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. By modulating these pathways, the compound can affect cellular processes such as:

  • Proliferation : Inhibition of cell growth.
  • Apoptosis : Induction of programmed cell death.
  • Inflammation : Modulation of inflammatory responses.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines:

  • Lung Cancer (A549) : Exhibited significant cytotoxicity with an IC50 value lower than standard chemotherapy agents like Methotrexate (MTX).
  • Breast Cancer (MCF-7) : Demonstrated higher cytotoxicity compared to MTX, suggesting potential as an effective anticancer agent .

Antimicrobial Activity

This compound has shown promising antibacterial activity against several strains:

MicroorganismInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus10 - 1275 - 80
Escherichia coli1565
Candida albicans1180

These results indicate that the compound may be more effective than traditional antibiotics like ampicillin .

Case Studies and Research Findings

Several studies have investigated the biological activities of quinazoline derivatives similar to this compound:

  • Inhibition Studies : Research demonstrated that compounds with similar structures exhibited significant inhibition of α-glucosidase, suggesting potential for managing diabetes .
  • Molecular Docking Studies : These studies indicated that the binding modes of quinazoline derivatives with target proteins are crucial for their inhibitory activities. The docking results showed favorable interactions between the compounds and active sites of enzymes involved in tumor growth and inflammation .
  • Comparative Efficacy : In comparative studies against standard drugs, certain derivatives displayed enhanced efficacy in inhibiting cancer cell proliferation and microbial growth, reinforcing their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols. A common approach includes:

  • Step 1 : Preparation of the quinazolinone core via cyclization of methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid .
  • Step 2 : Activation of the carboxylic acid group using N,N′-carbonyldiimidazole (CDI), enabling coupling with substituted acetamide intermediates (e.g., 2-chloro-N-(2,4-dimethylphenyl)acetamide) under anhydrous conditions .
  • Key Reagents : CDI, triethylamine (base), and dichloromethane (solvent). Yield optimization requires controlled temperatures (0–5°C during coupling) and inert atmospheres .

Q. Which analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Resolve stereochemistry and confirm molecular packing using programs like SHELXL (for refinement) and SHELXS (for structure solution). Hydrogen-bonding networks and dihedral angles between aromatic rings are critical metrics .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent effects (e.g., quinazolinyloxy protons at δ 6.8–8.7 ppm) and confirm regioselectivity in coupling reactions .
  • IR spectroscopy : Detect functional groups (e.g., amide C=O stretch ~1650 cm1^{-1}) .

Q. What preliminary biological screening models are used for this compound?

  • Methodological Answer :

  • In vitro assays : Evaluate anticonvulsant activity via maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models. Dose-response curves (e.g., ED50_{50}) are quantified using probit analysis .
  • Enzyme inhibition : Screen for elastase or α-glucosidase inhibition using fluorometric or colorimetric assays (e.g., p-nitroaniline release kinetics). IC50_{50} values are compared to reference inhibitors .

Advanced Research Questions

Q. How can synthetic yield be optimized in multi-step protocols?

  • Methodological Answer :

  • Reaction monitoring : Use UPLC-MS to identify intermediates and byproducts. For example, low yields (e.g., 9% in Step 2 ) may stem from incomplete CDI activation or competing side reactions (e.g., hydrolysis).
  • Purification : Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from methylene chloride to isolate pure acetamide derivatives .
  • Catalyst screening : Test alternatives to CDI (e.g., EDC/HOBt) or solvent systems (DMF vs. DCM) to improve coupling efficiency .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardized assays : Replicate studies under controlled conditions (pH, temperature, cell lines). For example, conflicting anticonvulsant ED50_{50} values may arise from variations in animal strain or dosing schedules .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 2,4-dimethylphenyl vs. 4-fluorophenyl) on target binding using molecular docking (e.g., AutoDock Vina) and correlate with experimental IC50_{50} values .

Q. What computational strategies validate molecular interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict hydrogen-bonding sites (e.g., quinazolin-4-yl oxygen as a hydrogen-bond acceptor) .
  • Molecular dynamics (MD) simulations : Model binding stability with biological targets (e.g., elastase) over 100-ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) to identify critical residues .

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